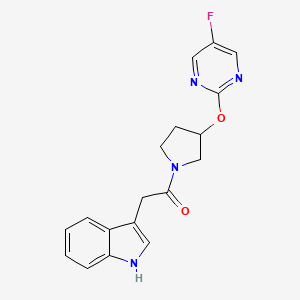

![molecular formula C15H7F6N3O2 B2946199 {1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone CAS No. 477847-93-1](/img/structure/B2946199.png)

{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

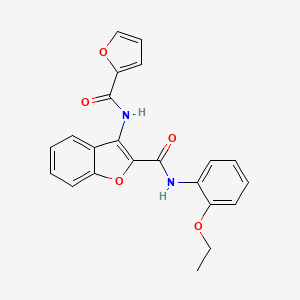

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring is attached to a phenyl group that is substituted with two trifluoromethyl groups. The other side of the triazole ring is attached to a furyl group and a methanone group .

Molecular Structure Analysis

The presence of the 1,2,3-triazole ring, the phenyl ring, and the furyl ring suggests that this compound may have interesting electronic properties. The trifluoromethyl groups are electron-withdrawing, which could impact the reactivity of the compound .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can participate in a variety of reactions. For example, the 1,2,3-triazole ring can act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the trifluoromethyl groups could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación

Production of Enantiomerically Enriched Intermediates

The compound is used in the production of enantiomerically enriched intermediates by whole-cell biocatalyst . The ratio of substrate to catalyst (S/C) is a prime target for the application of asymmetric production .

Pharmaceutical Synthesis

Optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been exhibited to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists .

Lipid-Lowering Agent

(S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .

Painkiller Production

®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system .

Catalyst in Various Reactions

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is used as ligands which is useful as catalysts in various reactions .

Solvent Extraction of Cations

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a lipophilic additive of tetraphenylborate and it is used for solvent extraction of cations .

Solvent Polymeric Membrane Electrodes and Optodes

It is also used as an anionic phase-transfer catalyst .

Synthesis of Bis(trifluoromethyl)cyclopropanes and Bis(trifluoromethyl)pyrazolines

A highly efficient solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 was developed .

Mecanismo De Acción

Target of Action

It’s known that many bioactive aromatic compounds, including those with a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in the biological activities of the targets .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, suggesting that they may influence a range of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (28116) suggests that it may have suitable pharmacokinetic properties .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .

Direcciones Futuras

Propiedades

IUPAC Name |

[1-[3,5-bis(trifluoromethyl)phenyl]triazol-4-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F6N3O2/c16-14(17,18)8-4-9(15(19,20)21)6-10(5-8)24-7-11(22-23-24)13(25)12-2-1-3-26-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVCWTCXYNSBKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CN(N=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride](/img/structure/B2946119.png)

![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2946125.png)

![(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2946127.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2946128.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2946129.png)

![N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2946130.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2946131.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2946134.png)